N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic acetamide derivative featuring a quinolinone core substituted with a 4-ethylbenzoyl group and an N-linked 3,4-dimethoxyphenylacetamide side chain. The 3,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may modulate electronic interactions with biological targets.
Properties
Molecular Formula |
C28H26N2O5 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
InChI |
InChI=1S/C28H26N2O5/c1-4-18-9-11-19(12-10-18)27(32)22-16-30(23-8-6-5-7-21(23)28(22)33)17-26(31)29-20-13-14-24(34-2)25(15-20)35-3/h5-16H,4,17H2,1-3H3,(H,29,31) |
InChI Key |
ASWHVACMENDLBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base. The resulting quinoline derivative is then acylated with 4-ethylbenzoyl chloride to introduce the 4-ethylbenzoyl group. Finally, the dimethoxyphenyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pfitzinger reaction and acylation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s quinoline core suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features may allow it to interact with biological targets, leading to potential therapeutic applications.
Industry: The compound could be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzymes, while the dimethoxyphenyl group can enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ()
Structural Similarities and Differences :
- Core Heterocycle: The compound in contains a quinazoline-2,4-dione core, which has two nitrogen atoms at positions 1 and 3, compared to the quinolin-4-one core (one nitrogen at position 1) in the target compound. This difference may alter hydrogen-bonding capabilities and aromatic stacking interactions.
- Substituents : The dichlorophenylmethyl group in introduces strong electron-withdrawing chlorine atoms, contrasting with the electron-donating 3,4-dimethoxyphenyl group in the target compound. This affects electronic density and solubility; dichlorophenyl derivatives are typically more lipophilic and less water-soluble than methoxy-substituted analogs.
- Synthesis: Both compounds utilize carbodiimide-mediated coupling (e.g., CDI in vs. However, the target compound’s synthesis likely involves quinolinone formation via cyclization, whereas employs hydrogen peroxide oxidation to convert thioxo-quinazoline to dioxo-quinazoline .
Functional Implications :
- The dichlorophenyl group in is associated with anticonvulsant activity, suggesting that halogenated aromatic systems may enhance neurological target engagement. The methoxy groups in the target compound could instead favor interactions with oxidative enzymes or receptors sensitive to electron-rich aromatics.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
Structural Similarities and Differences :
- Core Heterocycle: This compound features a pyrazolone ring, a five-membered lactam, compared to the six-membered quinolinone in the target molecule. The pyrazolone’s smaller ring size and reduced aromaticity may limit planar interactions but enhance conformational flexibility.
- Substituents : The 3,4-dichlorophenyl group again contrasts with the 3,4-dimethoxyphenyl group, affecting electronic properties. Additionally, the pyrazolone’s N-methyl and phenyl substituents introduce steric bulk absent in the target compound.
- Conformation: X-ray data in reveal variable dihedral angles (54.8°–77.5°) between the dichlorophenyl and pyrazolone rings, suggesting rotational flexibility. By comparison, the quinolinone core in the target compound likely enforces a more rigid conformation due to its fused bicyclic structure .
Functional Implications :
- Pyrazolone-based acetamides in exhibit hydrogen-bonding dimerization (N–H⋯O), which could stabilize protein-ligand interactions. The target compound’s quinolinone may instead rely on π-π stacking or hydrophobic interactions.
Quinolone Carboxylate-Sulfonamido Hybrid ()
Structural Similarities and Differences :
- Core Heterocycle: The compound in contains a fluoroquinolone carboxylate, a class known for antibacterial activity. Its 4-oxo-1,4-dihydroquinoline-3-carboxylate core shares the quinolinone motif with the target compound but adds a carboxylate group at position 3.
- Substituents : The fluorinated cyclopropyl and sulfonamido groups in enhance metabolic stability and hydrogen-bonding capacity. In contrast, the target compound’s 4-ethylbenzoyl group prioritizes lipophilicity over polar interactions.
- Synthesis: ’s compound likely involves multi-step conjugation of sulfonamido and quinolone units, whereas the target compound’s synthesis may focus on acylating a preformed quinolinone intermediate .
Functional Implications :
- Fluorine and cyclopropyl groups in improve bioavailability and DNA gyrase inhibition, common in antibiotics. The target compound’s lack of fluorine suggests divergent applications, possibly in non-antimicrobial contexts such as kinase inhibition.
Comparative Data Table
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound classified under quinoline derivatives. Its molecular formula is with a molecular weight of 470.5 g/mol. This compound has gained attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing multiple mechanisms through which it may exert its effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 10 | Inhibition of PI3K/Akt signaling pathway |
| A549 (Lung Cancer) | 12 | Cell cycle arrest in G2/M phase |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | Strong |
| Pseudomonas aeruginosa | 64 µg/mL | Weak |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways in cancer cells.
- Receptor Modulation : It may act on various receptors involved in cell signaling pathways that regulate growth and apoptosis.
- Oxidative Stress Induction : The compound could increase oxidative stress within cells, leading to cellular damage and death.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Study on Breast Cancer Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability.
- Apoptotic markers such as cleaved PARP and caspase activation were significantly increased.
-
In Vivo Efficacy :
- An animal model study demonstrated that administration of the compound reduced tumor size significantly compared to control groups.
- Histological analysis showed increased apoptosis in treated tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
